

2-Bromo-6-isopropoxypyridine: A Versatile Intermediate for Drug Discovery

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Compound of Interest

Compound Name: 2-Bromo-6-isopropoxypyridine

Cat. No.: B1289179

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Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

Introduction:

2-Bromo-6-isopropoxypyridine is a key heterocyclic building block increasingly utilized in the field of medicinal chemistry and drug discovery. Its unique structural features, possessing a reactive bromine atom at the 2-position and a sterically influential isopropoxy group at the 6-position of the pyridine ring, make it a valuable precursor for the synthesis of a diverse range of complex molecules with potential therapeutic applications. The pyridine core is a common motif in numerous biologically active compounds, and the strategic placement of the bromo and isopropoxy groups allows for selective functionalization, enabling the exploration of novel chemical space in the quest for new drug candidates.

The bromine atom serves as a versatile handle for various palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura and Buchwald-Hartwig amination reactions, facilitating the introduction of a wide array of aryl, heteroaryl, and amino moieties. The isopropoxy group, on the other hand, can influence the molecule's physicochemical properties, including lipophilicity and metabolic stability, and can also play a role in directing molecular interactions with biological targets. These attributes make **2-Bromo-6-isopropoxypyridine** an attractive starting material for the development of novel therapeutics, particularly in areas such as oncology and inflammatory diseases where kinase inhibitors and other targeted therapies are of significant interest.

Key Applications in Drug Discovery:

- **Synthesis of Kinase Inhibitors:** The pyridine scaffold is a well-established pharmacophore in many kinase inhibitors. **2-Bromo-6-isopropoxypyridine** can be employed as a core structure to build libraries of compounds for screening against various protein kinases, which are crucial targets in cancer and inflammatory conditions.
- **Development of Novel Heterocyclic Scaffolds:** Through cross-coupling and other functionalization reactions, this intermediate can be elaborated into more complex heterocyclic systems, leading to the discovery of new chemical entities with unique biological activities.
- **Structure-Activity Relationship (SAR) Studies:** The isopropoxy group provides a point for modification to explore the impact of steric and electronic effects on biological activity, aiding in the optimization of lead compounds.

Experimental Protocols:

The following are generalized protocols for common and powerful cross-coupling reactions involving 2-bromo-pyridines. These serve as a starting point for reactions with **2-Bromo-6-isopropoxypyridine** and may require optimization for specific substrates.

Protocol 1: Suzuki-Miyaura Cross-Coupling

This protocol describes a general procedure for the palladium-catalyzed cross-coupling of **2-Bromo-6-isopropoxypyridine** with a boronic acid or ester.^{[1][2]}

Reaction Scheme:

Materials:

- **2-Bromo-6-isopropoxypyridine**
- Aryl or Heteroaryl Boronic Acid
- Palladium Catalyst (e.g., Pd(PPh₃)₄, Pd₂(dba)₃ with a ligand like SPhos)
- Base (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄)

- Solvent (e.g., 1,4-Dioxane/Water, Toluene, THF)
- Inert Gas (Argon or Nitrogen)

Procedure:

- To a flame-dried Schlenk flask or sealed tube, add **2-Bromo-6-isopropoxypyridine** (1.0 eq), the boronic acid (1.1-1.5 eq), and the base (2.0-3.0 eq).
- Add the palladium catalyst (e.g., $\text{Pd}(\text{PPh}_3)_4$, 0.05 eq) or a combination of a palladium precursor (e.g., $\text{Pd}_2(\text{dba})_3$, 0.025 eq) and a ligand (e.g., SPhos, 0.1 eq).
- Evacuate and backfill the flask with an inert gas three times.
- Add the degassed solvent system (e.g., 1,4-dioxane and water in a 4:1 ratio).
- Heat the reaction mixture to the desired temperature (typically 80-110 °C) and stir for the required time (2-24 hours), monitoring the reaction progress by TLC or LC-MS.
- Upon completion, cool the reaction to room temperature and dilute with an organic solvent (e.g., ethyl acetate).
- Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate or magnesium sulfate.
- Filter and concentrate the solvent under reduced pressure.
- Purify the crude product by flash column chromatography on silica gel to obtain the desired coupled product.

Data Presentation:

Catalyst System	Base	Solvent	Temperature (°C)	Typical Yield (%)
Pd(PPh ₃) ₄	K ₂ CO ₃	1,4-Dioxane/H ₂ O	100	70-90
Pd ₂ (dba) ₃ / SPhos	K ₃ PO ₄	Toluene	110	80-95
Pd(OAc) ₂ / PCy ₃	K ₃ PO ₄	THF/H ₂ O	80	75-92

Note: Yields are representative and can vary depending on the specific substrates used.

Protocol 2: Buchwald-Hartwig Amination

This protocol provides a general method for the palladium-catalyzed amination of **2-Bromo-6-isopropoxyppyridine** with a primary or secondary amine.[\[3\]](#)[\[4\]](#)[\[5\]](#)

Reaction Scheme:

Materials:

- **2-Bromo-6-isopropoxyppyridine**
- Primary or Secondary Amine
- Palladium Catalyst (e.g., Pd₂(dba)₃ with a ligand like BINAP or XPhos)
- Base (e.g., NaOtBu, K₃PO₄, Cs₂CO₃)
- Solvent (e.g., Toluene, Dioxane)
- Inert Gas (Argon or Nitrogen)

Procedure:

- In a glovebox or under an inert atmosphere, add the palladium precursor (e.g., Pd₂(dba)₃, 0.01-0.05 eq) and the ligand (e.g., BINAP, 0.02-0.1 eq) to a dry Schlenk flask.
- Add the base (e.g., NaOtBu, 1.2-1.5 eq).

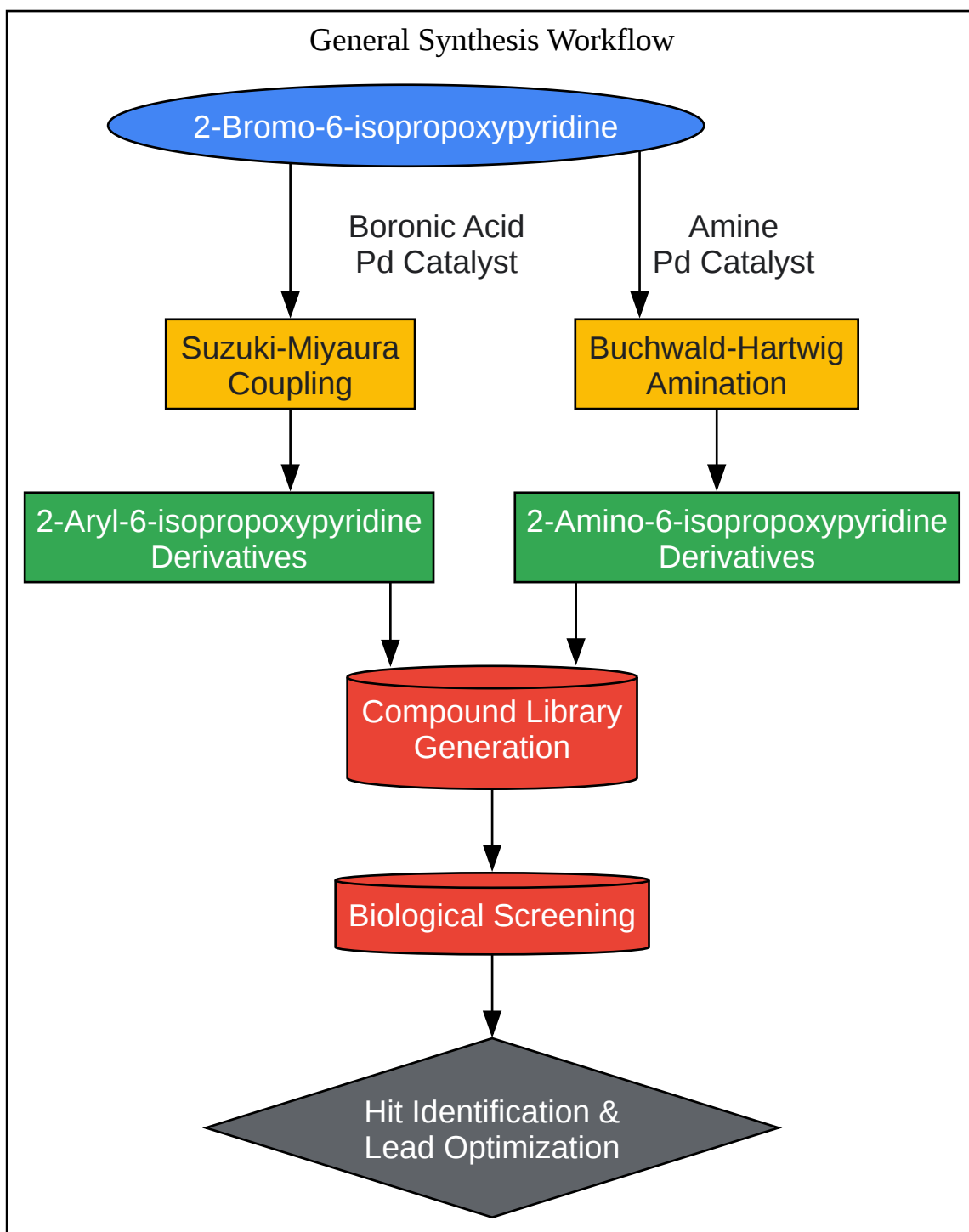
- Add **2-Bromo-6-isopropoxy pyridine** (1.0 eq) and the amine (1.1-1.2 eq).
- Add the anhydrous, degassed solvent (e.g., toluene).
- Seal the flask and heat the reaction mixture to the appropriate temperature (typically 80-110 °C) with stirring.
- Monitor the reaction by TLC or LC-MS until the starting material is consumed.
- Cool the reaction to room temperature and quench with a saturated aqueous solution of ammonium chloride.
- Extract the product with an organic solvent (e.g., ethyl acetate).
- Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
- Purify the residue by flash column chromatography to yield the aminated product.

Data Presentation:

Catalyst System	Base	Solvent	Temperature (°C)	Typical Yield (%)
Pd ₂ (dba) ₃ / BINAP	NaOtBu	Toluene	100	75-95
Pd ₂ (dba) ₃ / XPhos	K ₃ PO ₄	Dioxane	110	80-98
Pd(OAc) ₂ / DavePhos	CS ₂ CO ₃	Toluene	90	70-90

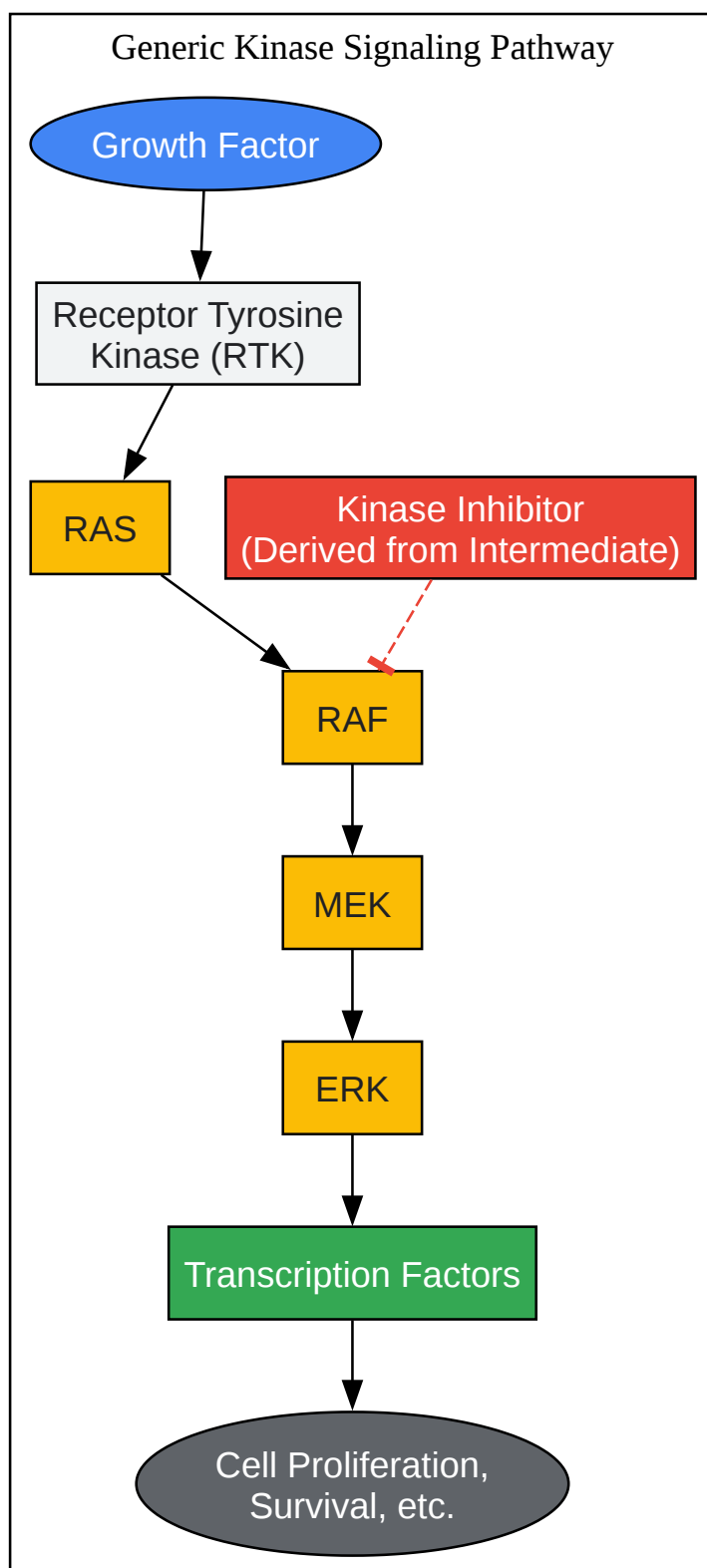
Note: Yields are representative and can vary depending on the specific substrates used.

Visualizations:



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Caption: Synthetic workflow using **2-Bromo-6-isopropoxypyridine**.



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Caption: Inhibition of a kinase signaling pathway.

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